Glutor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

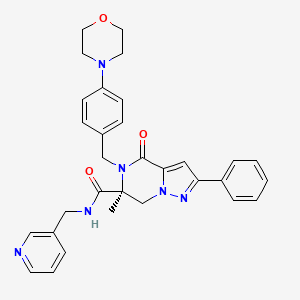

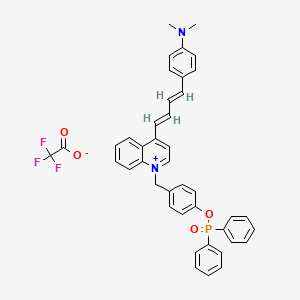

Glutor is a piperazine-2-one derivative and a newly reported pan-glucose transporter inhibitor. It has shown promising antineoplastic potential by inhibiting glucose uptake in cancer cells, particularly those of thymic origin . This compound targets glucose transporters GLUT1, GLUT2, and GLUT3, which are overexpressed in neoplastic cells to support their altered metabolism .

Preparation Methods

The synthesis of Glutor involves the derivatization of piperazine-2-one. Specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature. it is known that the compound is synthesized through a series of chemical reactions involving piperazine derivatives

Chemical Reactions Analysis

Glutor undergoes various chemical reactions, including:

Reduction: Reduction reactions involving this compound are not extensively studied.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include standard oxidizing and reducing agents, as well as specific catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Glutor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Glutor exerts its effects by inhibiting glucose transporters GLUT1, GLUT2, and GLUT3. This inhibition leads to a decrease in glucose uptake by cancer cells, disrupting their metabolic processes. The compound modulates various molecular pathways, including the expression of HIF-1α, HK-2, LDH-A, and MCT1, resulting in diminished lactate production and deregulated pH homeostasis . Additionally, this compound affects cell survival regulatory molecules such as p53, Hsp70, IL-2 receptor CD25, and C-myc, leading to mitochondrial membrane depolarization, increased intracellular reactive oxygen species expression, and altered Bcl-2/BAX ratio .

Comparison with Similar Compounds

Glutor is unique in its ability to inhibit multiple glucose transporters (GLUT1, GLUT2, and GLUT3) simultaneously. Similar compounds include:

These compounds highlight the potential of targeting glucose transporters and metabolic pathways in cancer therapy. This compound’s ability to inhibit multiple glucose transporters sets it apart from other inhibitors that may target only one transporter .

Properties

Molecular Formula |

C31H32N6O3 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(6S)-6-methyl-5-[(4-morpholin-4-ylphenyl)methyl]-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[1,5-a]pyrazine-6-carboxamide |

InChI |

InChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1 |

InChI Key |

RJNNHMLTCJHHRQ-HKBQPEDESA-N |

Isomeric SMILES |

C[C@]1(CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)N5CCOCC5)C(=O)NCC6=CN=CC=C6 |

Canonical SMILES |

CC1(CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)N5CCOCC5)C(=O)NCC6=CN=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)

![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)

![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)